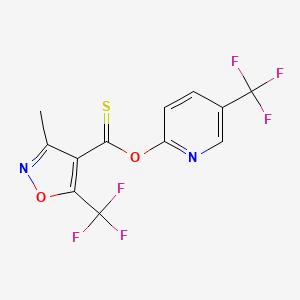

5-(Trifluoromethyl)-2-pyridyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carbothioate

Description

This compound is a fluorinated heterocyclic derivative featuring:

- Two trifluoromethyl (-CF₃) groups: One on the pyridyl ring (position 5) and another on the isoxazole ring (position 5).

- Isoxazole-carbothioate core: The isoxazole ring is substituted with a methyl group (position 3) and a carbothioate ester (position 4).

- Pyridyl linkage: The 2-pyridyl group acts as a substituent on the carbothioate moiety.

Properties

Molecular Formula |

C12H6F6N2O2S |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

O-[5-(trifluoromethyl)pyridin-2-yl] 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carbothioate |

InChI |

InChI=1S/C12H6F6N2O2S/c1-5-8(9(22-20-5)12(16,17)18)10(23)21-7-3-2-6(4-19-7)11(13,14)15/h2-4H,1H3 |

InChI Key |

ASOBVSJRQPNDQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C(=S)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

5-(Trifluoromethyl)-2-pyridyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carbothioate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general procedure includes the formation of isoxazole derivatives followed by the introduction of trifluoromethyl and carbothioate groups. Detailed synthetic pathways can be found in various chemical literature, highlighting the importance of reaction conditions and catalysts used in the process.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, a related compound showed an EC50 value of 14.44 μg/mL against Botrytis cinerea, suggesting that structural modifications can enhance biological activity .

Table 1: Antifungal Activity of Related Compounds

| Compound | EC50 (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 14.44 | Botrytis cinerea |

| Compound B | 20.00 | Fusarium graminearum |

| Compound C | 25.50 | Marssonina mali |

Cytotoxicity

In addition to antifungal activity, cytotoxicity studies have been conducted using zebrafish embryos as a model organism. These studies assess the toxicological profile of the compound, providing insights into its safety and potential therapeutic window. The results indicate varying levels of cytotoxicity depending on concentration, with higher concentrations leading to increased mortality rates in embryos.

Table 2: Cytotoxicity Assessment in Zebrafish Embryos

| Concentration (μg/mL) | Mortality Rate (%) |

|---|---|

| 1 | 5 |

| 10 | 15 |

| 50 | 45 |

| 100 | 80 |

Case Studies

- Case Study on Antifungal Efficacy : A study published in MDPI evaluated a series of isoxazole derivatives, including those with trifluoromethyl substitutions, for their antifungal efficacy against various pathogens. The findings indicated that specific structural modifications significantly improved antifungal activity compared to standard treatments like pyraclostrobin .

- Toxicological Evaluation : Another research effort focused on assessing the toxicity profiles of related compounds using zebrafish models. The study found that while some derivatives exhibited promising antifungal properties, they also presented notable cytotoxic effects at higher concentrations, necessitating careful evaluation for therapeutic applications .

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The table below compares key structural and synthetic features of the target compound with analogs from the evidence:

Key Findings from Comparative Studies

Synthetic Accessibility: The target compound’s synthesis likely involves trifluoromethylation steps similar to ’s methodology, which uses (trifluoromethyl)trimethylsilane .

Metabolic Stability: The pyridyl-carbothioate linkage may confer greater resistance to hydrolysis than esters (e.g., ethyl esters in ), though direct data are lacking .

Structural Uniqueness :

- Unlike ’s trifluoromethoxy-pyridyl isoxazole, the target compound’s pyridyl group directly bears a CF₃ group, which could alter binding interactions in biological systems .

- The carbothioate group distinguishes it from carboxylic acid derivatives (e.g., ), offering distinct reactivity in coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)-2-pyridyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carbothioate?

A common approach involves coupling a pyridyl thiol derivative with an isoxazole carbonyl chloride. For example, details a method using K₂CO₃ as a base in DMF to facilitate nucleophilic substitution. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Reagent stoichiometry : A 1.1:1 molar ratio of alkylating agent to thiol precursor improves yield .

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

Yields in analogous syntheses range from 27.7% (for structurally related compounds) to higher efficiencies under optimized conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts, such as trifluoromethyl groups (δ ~118–120 ppm in ¹³C NMR, split by coupling to fluorine) and pyridyl protons (δ ~8.0–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- HPLC-PDA/MS : Assess purity (>95%) and detect regioisomeric byproducts .

Q. What are the critical solubility and stability considerations for this compound?

- Solubility : The compound is likely soluble in DMSO, DMF, or dichloromethane but poorly soluble in water due to its lipophilic trifluoromethyl and pyridyl groups. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C under inert atmosphere; monitor degradation via TLC or HPLC, as thioesters are prone to hydrolysis in aqueous media .

Advanced Research Questions

Q. How can computational modeling aid in understanding this compound’s reactivity or bioactivity?

- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing Fukui indices or molecular electrostatic potential (MEP) surfaces .

- Molecular docking : Screen against target proteins (e.g., enzymes with thioester-binding pockets) using software like AutoDock Vina. highlights the importance of trifluoromethyl groups in enhancing binding affinity via hydrophobic interactions .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Troubleshooting steps :

- Byproduct analysis : Use LC-MS to identify undesired adducts (e.g., oxidation products of the thioester group) .

- Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) or phase-transfer catalysts to improve reaction kinetics .

- Purification : Optimize column chromatography (e.g., silica gel with hexane/EtOAc gradients) or employ recrystallization from CHCl₃/petroleum ether .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

Q. What analytical techniques are recommended for studying intermolecular interactions in solid-state forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.